

# An In-depth Technical Guide to the Spectral Data of Isobutyl Butyrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isobutyl butyrate*

Cat. No.: *B008406*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **isobutyl butyrate**, a compound of interest in various chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers.

## Chemical Structure and Properties

- IUPAC Name: 2-methylpropyl butanoate[1]
- Molecular Formula:  $C_8H_{16}O_2$ [2][3]
- Molecular Weight: 144.21 g/mol [1][4]
- Appearance: Colorless liquid with a fruity odor.[1][4]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The  $^1H$  and  $^{13}C$  NMR data for **isobutyl butyrate** are summarized below.

### 2.1. $^1H$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **isobutyl butyrate** shows distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Integration | Assignment  |
|---------------------------------|--------------|-------------|---|
| ~3.8                            | Doublet      | 2H          | -O-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>   |
| ~2.2                            | Triplet      | 2H          | CH <sub>3</sub> -CH <sub>2</sub> -CH <sub>2</sub> -COO- |
| ~1.9                            | Multiplet    | 1H          | -O-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>   |
| ~1.6                            | Sextet       | 2H          | CH <sub>3</sub> -CH <sub>2</sub> -CH <sub>2</sub> -COO- |
| ~0.9                            | Triplet      | 3H          | CH <sub>3</sub> -CH <sub>2</sub> -CH <sub>2</sub> -COO- |
| ~0.9                            | Doublet      | 6H          | -O-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>   |

## 2.2. $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum provides information on the carbon skeleton of **isobutyl butyrate**.

| Chemical Shift ( $\delta$ ) ppm | Assignment  |
|---------------------------------|---|
| ~173                            | C=O   |
| ~70                             | -O-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>   |
| ~36                             | CH <sub>3</sub> -CH <sub>2</sub> -CH <sub>2</sub> -COO- |
| ~28                             | -O-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>   |
| ~19                             | -O-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>   |
| ~18                             | CH <sub>3</sub> -CH <sub>2</sub> -CH <sub>2</sub> -COO- |
| ~13                             | CH <sub>3</sub> -CH <sub>2</sub> -CH <sub>2</sub> -COO- |

## 2.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra is as follows:

- **Sample Preparation:** A small amount of **isobutyl butyrate** (5-25 mg) is dissolved in a deuterated solvent (typically 0.5-0.7 mL of  $\text{CDCl}_3$ ) in a 5 mm NMR tube.<sup>[5]</sup> Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).<sup>[5]</sup>
- **Data Acquisition:** The NMR tube is placed into the spectrometer. For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a greater number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.<sup>[5]</sup>
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.<sup>[5]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **isobutyl butyrate** shows characteristic absorption bands.

| Wavenumber ( $\text{cm}^{-1}$ ) | Intensity | Assignment                          |
|---------------------------------|-----------|-------------------------------------|
| ~2960                           | Strong    | C-H stretch (alkane) <sup>[5]</sup> |
| ~1740                           | Strong    | C=O stretch (ester)                 |
| ~1170                           | Strong    | C-O stretch (ester)                 |

### 3.1. Experimental Protocol for IR Spectroscopy (ATR)

A common and simple method for obtaining an IR spectrum of a liquid sample is Attenuated Total Reflectance (ATR).

- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal is recorded.<sup>[5]</sup>
- **Sample Application:** A drop of neat **isobutyl butyrate** is placed directly onto the ATR crystal.<sup>[5]</sup>

- **Data Acquisition:** The sample spectrum is then acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.<sup>[5]</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

### 4.1. Mass Spectral Data (Electron Ionization)

The mass spectrum of **isobutyl butyrate** obtained by electron ionization (EI) shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment  |
|-----|------------------------|---|
| 144 | Low                    | $[M]^+$ (Molecular Ion) <sup>[5]</sup>                    |
| 71  | 100                    | $[CH_3CH_2CH_2CO]^+$ (Butyryl cation) <sup>[1][4]</sup>   |
| 57  | ~21-34                 | $[C_4H_9]^+$ (Butyl cation) <sup>[1][4]</sup>             |
| 56  | ~45-55                 | $[C_4H_8]^+$ (Butene radical cation)<br><sup>[1][4]</sup> |
| 43  | ~46-58                 | $[CH_3CH_2CH_2]^+$ (Propyl cation)<br><sup>[1][4]</sup>   |
| 41  | ~23-34                 | $[C_3H_5]^+$ (Allyl cation) <sup>[1][4]</sup>             |

### 4.2. Experimental Protocol for Mass Spectrometry (GC-MS)

For a volatile liquid like **isobutyl butyrate**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.

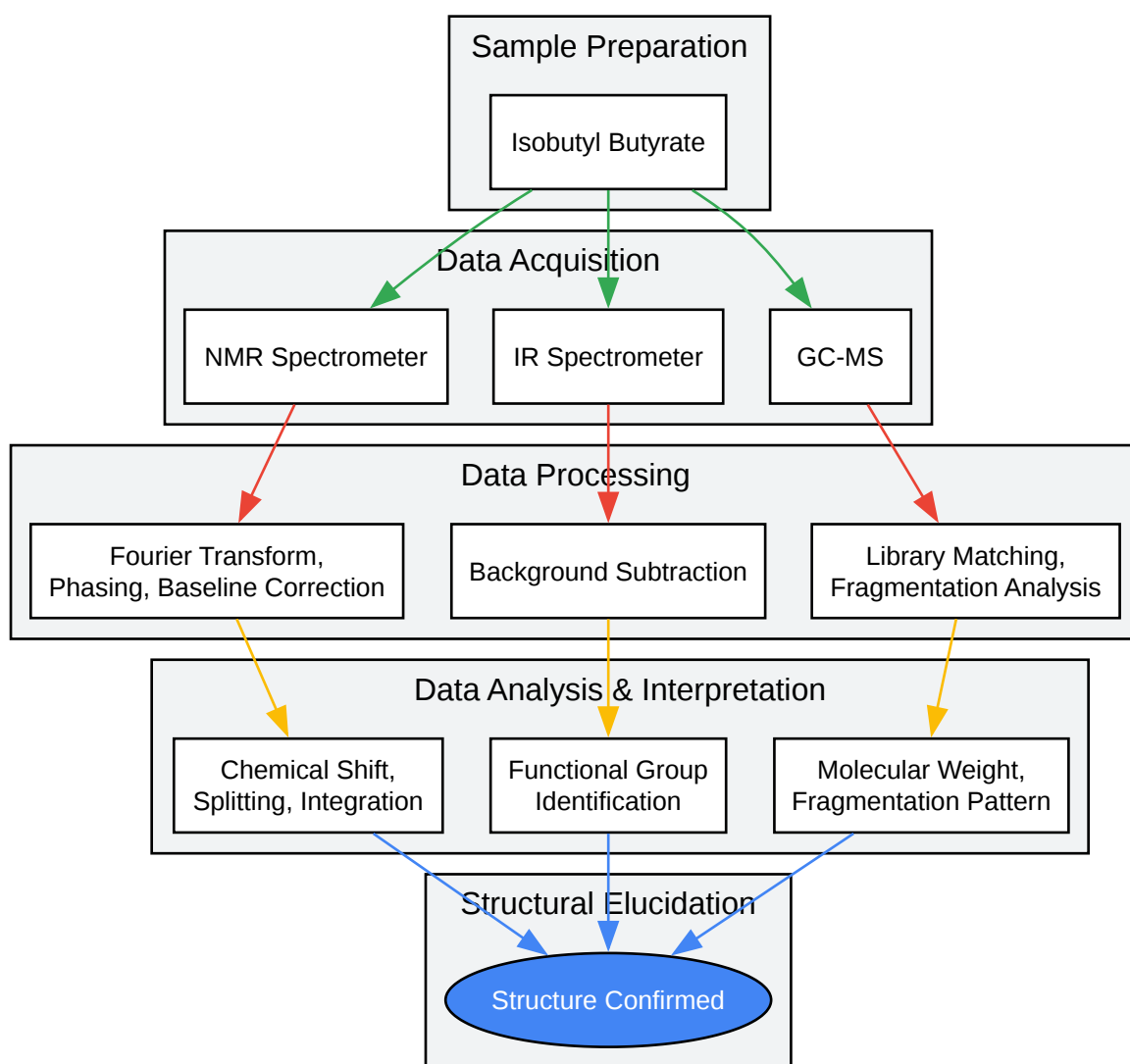
- **Sample Introduction:** The sample is injected into the gas chromatograph, where it is vaporized and separated from other components in a capillary column.<sup>[5]</sup>

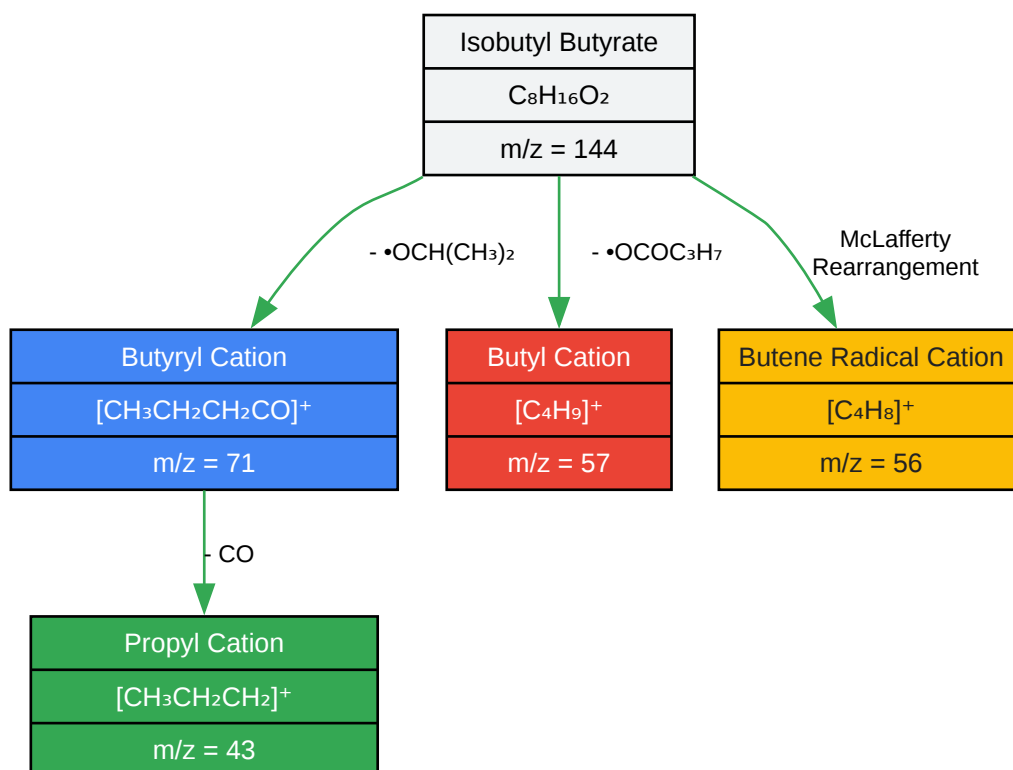
- Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In electron ionization (EI), molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[5]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).[5]
- Detection: A detector records the abundance of each ion, generating a mass spectrum.[5]

## Visualizations

### 5.1. Spectral Data Analysis Workflow

The following diagram illustrates a typical workflow for the analysis of **isobutyl butyrate** using the spectroscopic methods described.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Isobutyl butyrate | C<sub>8</sub>H<sub>16</sub>O<sub>2</sub> | CID 10885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butanoic acid, 2-methylpropyl ester [webbook.nist.gov]
- 3. Butanoic acid, 2-methylpropyl ester [webbook.nist.gov]
- 4. Isobutyl isobutyrate | C<sub>8</sub>H<sub>16</sub>O<sub>2</sub> | CID 7351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of Isobutyl Butyrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b008406#isobutyl-butyrate-spectral-data-nmr-ir-mass-spec]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)